molecular formula C12H14O3 B1423876 4-(Oxan-4-yl)benzoic acid CAS No. 1086391-97-0

4-(Oxan-4-yl)benzoic acid

Cat. No.: B1423876
CAS No.: 1086391-97-0
M. Wt: 206.24 g/mol
InChI Key: UOTCSFXNJIBLLZ-UHFFFAOYSA-N
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Description

4-(Oxan-4-ylmethoxy)benzoic acid (CAS: 1008773-89-4) is a substituted benzoic acid derivative featuring an oxane (tetrahydropyran) ring connected via a methoxy group to the para position of the benzoic acid core. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol . Safety data sheets emphasize handling precautions, including the use of personal protective equipment (PPE) and avoidance of strong oxidizers to prevent decomposition into carbon oxides .

Properties

IUPAC Name

4-(oxan-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTCSFXNJIBLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696075
Record name 4-(Oxan-4-yl)benzoic acid
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086391-97-0
Record name 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid
Source CAS Common Chemistry
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Record name 4-(Oxan-4-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(oxan-4-yl)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tetrahydro-2H-pyran-4-yl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 4-(tetrahydro-2H-pyran-4-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-2H-pyran-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

4-(Tetrahydro-2H-pyran-4-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tetrahydro-2H-pyran-4-yl)benzoic acid involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes or receptors, influencing various biochemical pathways. The tetrahydro-2H-pyran group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Key Observations :

  • Longer alkyl chains (e.g., nonyloxy in 4-(N-Nonyloxy)benzoic acid) enhance hydrophobicity, influencing solubility and applications in liquid crystals .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Stability/Reactivity
4-(Oxan-4-ylmethoxy)benzoic acid Not reported Not reported Stable; avoid strong oxidizers
4-Hydroxybenzoic acid 213–215 Water: 5 g/L Acidic; forms salts with bases
4-(4-Fluorophenoxy)benzoic acid 171–175 Not reported Stable under standard conditions
4-(N-Nonyloxy)benzoic acid 143 Low water solubility Used in high-temperature liquid crystals
4-(2-Oxoacetyl)benzoic acid Not reported Soluble in DMF Reacts with nucleophiles at ketone

Key Observations :

  • Data gaps for 4-(Oxan-4-ylmethoxy)benzoic acid highlight the need for further experimental characterization.
  • The fluorophenoxy group in 4-(4-Fluorophenoxy)benzoic acid enhances thermal stability, as evidenced by its higher melting point relative to alkyl-substituted analogs .

Key Observations :

    Biological Activity

    4-(Oxan-4-yl)benzoic acid is a benzoic acid derivative characterized by the presence of an oxan ring. This compound has garnered attention for its potential biological activities, including enzyme inhibition and modulation of cellular pathways. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.

    The molecular formula of this compound is C10H10O3C_{10}H_{10}O_3, with a molecular weight of approximately 178.18 g/mol. Its structure includes a benzoic acid moiety substituted with an oxan group, which influences its chemical reactivity and biological interactions.

    Research indicates that this compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby modulating various biological processes. It is suggested that this compound could influence signal transduction pathways, making it a candidate for further pharmacological studies.

    Table 1: Comparative Analysis of Similar Compounds

    Compound NameMolecular FormulaKey Features
    4-(Oxan-2-yl)benzoic acidC10H10O3Contains an oxan-2-yloxy group
    3-(Oxan-4-yloxy)-benzoic acidC10H10O3Different substitution pattern on the benzoic ring
    2-(Oxan-4-yloxy)-benzoic acidC10H10O3Similar oxan substitution but on different carbon

    Inhibition Studies

    In vitro studies have shown that this compound exhibits significant inhibition against specific enzymes, such as phospholipase A2. This inhibition is linked to its ability to interfere with lipid metabolism and cellular signaling pathways, which could have implications for treating diseases related to lipid dysregulation .

    Cytotoxicity and Cell Viability

    A series of cytotoxicity assays conducted on various cell lines, including human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058), indicated that this compound has low cytotoxic effects at therapeutic concentrations. For instance, concentrations around 5 μM showed minimal growth inhibition in these cell lines, suggesting a favorable safety profile for potential therapeutic applications .

    Case Studies and Applications

    • Enzyme Interaction Studies : Research highlighted the interaction of this compound with cathepsins B and L, which are critical in protein degradation pathways. The compound was found to enhance the activity of these enzymes significantly, indicating its potential role in modulating proteostasis .
    • Pharmacological Potential : Given its enzyme inhibitory properties, there is ongoing research into the use of this compound as a lead compound for developing new drugs targeting metabolic disorders and certain types of cancer .
    • Modulation of Cellular Pathways : The compound's ability to influence cellular signaling pathways suggests potential applications in areas such as anti-aging therapies and treatments for neurodegenerative diseases, where proteostasis is compromised .

    Q & A

    Q. What are the recommended synthetic routes for 4-(Oxan-4-yl)benzoic acid, and how can purity be ensured?

    • Methodological Answer : Synthesis typically involves esterification or coupling reactions. For example, oxane derivatives (e.g., oxan-4-ylmethoxy groups) can be introduced via acid-catalyzed esterification using sulfuric acid or via nucleophilic substitution under basic conditions . Post-synthesis purification often employs recrystallization (using ethanol/water mixtures) or HPLC with UV detection. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

    Q. What safety protocols are critical when handling this compound in the laboratory?

    • Methodological Answer :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
    • Ventilation : Use fume hoods to prevent inhalation of aerosols or dust .
    • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and high temperatures to prevent decomposition into carbon oxides .
    • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

    Q. How can researchers address the lack of physicochemical data (e.g., solubility, melting point) for this compound?

    • Methodological Answer :
    • Solubility : Perform empirical tests using a tiered solvent approach (polar to non-polar solvents). For quantification, use UV-Vis spectrophotometry at λmax ~260 nm (typical for benzoic acid derivatives) .
    • Melting Point : Employ differential scanning calorimetry (DSC) with a slow heating rate (1–2°C/min) to observe phase transitions .

    Advanced Research Questions

    Q. How can structural contradictions in crystallographic data be resolved for this compound derivatives?

    • Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with SHELX software for refinement. Key steps include:
    • Data Collection : Optimize crystal mounting to avoid twinning .
    • Refinement : Apply restraints for disordered oxane rings and hydrogen-bonding networks .
    • Validation : Cross-check with CCDC databases and density functional theory (DFT) calculations for bond-length consistency .

    Q. What experimental strategies mitigate instability issues during kinetic studies of this compound?

    • Methodological Answer :
    • Storage : Store at –20°C in amber vials under nitrogen to prevent photodegradation and oxidation .
    • Reaction Conditions : Use anhydrous solvents (e.g., THF) and radical inhibitors (e.g., BHT) in reflux setups .
    • Real-Time Monitoring : Employ in situ FTIR or Raman spectroscopy to track degradation intermediates .

    Q. How can researchers validate conflicting bioactivity data (e.g., enzyme inhibition vs. no effect) for this compound?

    • Methodological Answer :
    • Dose-Response Curves : Conduct assays across a broad concentration range (nM to mM) to identify non-linear effects .
    • Control Experiments : Include positive controls (e.g., known COX-2 inhibitors) and validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
    • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding poses and compare with crystallographic data .

    Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

    • Methodological Answer :
    • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor for common byproducts (e.g., unreacted oxane precursors) .
    • NMR Purity Assessment : Apply ¹³C DEPT-Q experiments to detect low-abundance impurities (<0.1%) .

    Q. How can the lack of toxicological data for this compound be addressed in preclinical studies?

    • Methodological Answer :
    • In Vitro Assays : Use HepG2 cells for cytotoxicity screening (MTT assay) and Ames test for mutagenicity .
    • Predictive Modeling : Apply QSAR models (e.g., OECD Toolbox) to estimate LD50 and prioritize in vivo testing .

    Data Analysis and Contradictions

    Q. How should researchers reconcile discrepancies in reported solubility values across studies?

    • Methodological Answer :
    • Standardized Protocols : Follow IUPAC-NIST guidelines for solubility determination, including temperature control (±0.1°C) and equilibration times (>24 hrs) .
    • Cross-Validation : Compare gravimetric (mass loss) and spectroscopic (UV absorbance) methods to identify systematic errors .

    Q. What computational tools can predict the reactivity of this compound in complex reaction systems?

    • Methodological Answer :
    • DFT Calculations : Use Gaussian 16 to model reaction pathways (e.g., ester hydrolysis activation energies) .
    • Machine Learning : Train models on PubChem datasets to predict regioselectivity in electrophilic substitution reactions .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    4-(Oxan-4-yl)benzoic acid
    Reactant of Route 2
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